molecular formula C11H12 B3252607 1,3-Dimethyl-1H-indene CAS No. 2177-48-2

1,3-Dimethyl-1H-indene

Cat. No. B3252607
CAS RN: 2177-48-2
M. Wt: 144.21 g/mol
InChI Key: DZTYCPNBSJZKSS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-indene is a chemical compound with the formula C11H12. It has a molecular weight of 144.2130 . It is also known by other names such as 1H-indene, 1,3-dimethyl-, (S)- .


Synthesis Analysis

The synthesis of indene derivatives, including this compound, has been explored in various studies. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst has been shown to yield indene derivatives . Another method involves the use of substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .


Chemical Reactions Analysis

Several chemical reactions involving this compound have been reported. For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another reaction involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes, catalyzed by alkynophilic metal salts such as PtCl2, PtCl4, and [RuCl2(CO)3]2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.2130 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .

Scientific Research Applications

Molecular Structure and Vibrational Studies

  • Molecular Structure Analysis : The molecular structure and vibrational characteristics of derivatives of 1H-indene, such as 2,3-dihydro-1H-indene and 1H-indene-1,3(2H)-dione, have been extensively studied using density functional theory calculations. These studies provide insights into the geometric and electronic properties of these compounds, contributing to a deeper understanding of their chemical behavior (Prasad et al., 2010).

Chemical Synthesis and Catalysis

  • Synthesis of Metallocenes : Research demonstrates the synthesis of methylene-bridged metallocenes using 1H-indene derivatives. These metallocenes have applications in polymerization catalysis, significantly impacting the production of polymeric materials (Resconi et al., 2006).
  • Coordination Chemistry : Studies involving the coordination chemistry of indenyl ligands, like 1-(diphenylphosphino)-2-(dimethylamino)indene, have been conducted. These investigations shed light on the complex behaviors and applications of these ligands in coordination compounds (Cipot et al., 2003).

Material Science and Engineering

  • Piezochromism and Acidochromism : The study of D-π-A 1,4-dihydropyridine derivatives, including those with 2-methylene-1H-indene-1,3(2H)-dione, reveals their piezochromic and acidochromic properties. These properties are crucial for developing materials with stimulus-responsive fluorescent characteristics (Lei et al., 2016).
  • Corrosion Inhibition : Indene derivatives have been studied for their anti-corrosive behavior on mild steel, showcasing their potential as effective corrosion inhibitors (Saady et al., 2018).

Mechanism of Action

Target of Action

This compound is a derivative of indene, which is a significant heterocyclic system in natural products and drugs . .

Biochemical Pathways

Indene derivatives are known to play a significant role in cell biology , suggesting that 1,3-Dimethyl-1H-indene may also interact with cellular pathways.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a derivative of indene, it may share some of the biological activities of its parent compound. Indene derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .

properties

IUPAC Name

1,3-dimethyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTYCPNBSJZKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315954
Record name 1,3-Dimethylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2177-48-2
Record name 1,3-Dimethylindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the rearrangement reactions observed in 1,3-dimethylindene?

A: 1,3-Dimethylindene exhibits intriguing rearrangement behavior, particularly 1,5-sigmatropic shifts. Studies have shown that various substituents on the indene ring, like acyl, vinyl, and even aromatic groups, can migrate via a concerted mechanism involving a 2H-indene intermediate. [, , ] The migratory aptitude of these groups is influenced by factors such as electron-withdrawing ability, steric hindrance, and orbital interactions. For instance, acetyl groups migrate faster than hydrogen in the 2H-indene intermediate. [] These rearrangements provide valuable insights into reaction mechanisms and the influence of substituents on reaction rates.

Q2: How do different catalysts impact the 1,3-prototropic rearrangement of 1,3-dimethylindene?

A: Research shows that the base-catalyzed 1,3-prototropic rearrangement of 1,3-dimethylindene is influenced by the catalyst's basicity. [, ] Tertiary amines like 1-aza-adamantane, quinuclidine, and 1,3,5-triaza-adamantane, each with varying basicity, were tested. Interestingly, despite its intermediate basicity, DABCO (1,4-diazabicyclo[2.2.2]octane) resulted in a significantly lower primary deuterium kinetic isotope effect (p.d.k.i.e.) compared to the other bases. [, ] This suggests a potential unique interaction of DABCO with the substrate, influencing the reaction mechanism.

Q3: Are there any studies on the kinetics of 1,3-dimethylindene rearrangements?

A: Yes, kinetic studies using primary deuterium kinetic isotope effects (p.d.k.i.e.s) have been conducted on the base-catalyzed rearrangement of 1,3-dimethylindene. [, ] The p.d.k.i.e. values provide information about the rate-determining step and the transition state of the reaction. Researchers observed that the p.d.k.i.e. for 1,3-dimethylindene is lower than that of 1-methylindene, indicating a potential difference in the transition state structures or the involvement of internal ion-pair return in the reaction mechanism. [, ]

Q4: Has 1,3-dimethylindene been used in any cycloaddition reactions?

A: 1,3-Dimethylindene readily undergoes cycloaddition reactions with dimethyl acetylenedicarboxylate, forming a 1:1 adduct as the major product. [] This reaction highlights the reactivity of the indene system towards dienophiles and its potential for the synthesis of complex cyclic compounds.

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